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molecular formula C9H5BrF6O B8201389 1-Bromo-4-(2,2,2-trifluoroethoxy)-2-(trifluoromethyl)benzene

1-Bromo-4-(2,2,2-trifluoroethoxy)-2-(trifluoromethyl)benzene

Cat. No. B8201389
M. Wt: 323.03 g/mol
InChI Key: CUUUSMLFCWAEBA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08796471B2

Procedure details

To a 2.4 M solution of sodium-tert-butoxide in THF (156.3 mL, 375 mmol, Chemetall) was added DMF (38.5 mL, 500 mmol) and then 2,2,2-trifluoroethanol (41.27 g, 413 mmol). After the addition of 2-bromo-5-fluorobenzotrifluoride (60.8 g, 250 mmol) the reaction mixture was heated to reflux and stirred at ˜80° C. for 7 h. After cooling to 25° C., TBME (800 mL) was added and the reaction mixture was washed with 1M HCl (400 mL), 5% NaHCO3 (400 mL) and 10% brine (400 mL). The organic layer was dried (Na2SO4), filtered and evaporated to dryness (60° C./≧5 mbar), affording the crude title product (80.0 g, 99.1%) as a yellow oil which was used without purification in the next step 1H NMR (CDCl3, 400 MHz) δ 4.38 (q, J=7.9 Hz, 2H), 6.98 (dd, J1=8.6 Hz, J2=2.7 Hz, 1H), 7.28 (d, J=2.7 Hz, 1H), 7.65 (d, J=8.9 Hz, 1H).
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
156.3 mL
Type
reactant
Reaction Step One
Name
Quantity
38.5 mL
Type
reactant
Reaction Step One
Quantity
41.27 g
Type
reactant
Reaction Step Two
Quantity
60.8 g
Type
reactant
Reaction Step Three
Name
Quantity
800 mL
Type
solvent
Reaction Step Four
Yield
99.1%

Identifiers

REACTION_CXSMILES
CC(C)([O-])C.[Na+].C1COCC1.CN(C=O)C.[F:17][C:18]([F:22])([F:21])[CH2:19][OH:20].[Br:23][C:24]1[CH:29]=[CH:28][C:27](F)=[CH:26][C:25]=1[C:31]([F:34])([F:33])[F:32]>CC(OC)(C)C>[Br:23][C:24]1[CH:29]=[CH:28][C:27]([O:20][CH2:19][C:18]([F:22])([F:21])[F:17])=[CH:26][C:25]=1[C:31]([F:32])([F:33])[F:34] |f:0.1|

Inputs

Step One
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(C)([O-])C.[Na+]
Name
Quantity
156.3 mL
Type
reactant
Smiles
C1CCOC1
Name
Quantity
38.5 mL
Type
reactant
Smiles
CN(C)C=O
Step Two
Name
Quantity
41.27 g
Type
reactant
Smiles
FC(CO)(F)F
Step Three
Name
Quantity
60.8 g
Type
reactant
Smiles
BrC1=C(C=C(C=C1)F)C(F)(F)F
Step Four
Name
Quantity
800 mL
Type
solvent
Smiles
CC(C)(C)OC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
stirred at ˜80° C. for 7 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux
TEMPERATURE
Type
TEMPERATURE
Details
After cooling to 25° C.
WASH
Type
WASH
Details
the reaction mixture was washed with 1M HCl (400 mL), 5% NaHCO3 (400 mL) and 10% brine (400 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried (Na2SO4)
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated to dryness (60° C./≧5 mbar)

Outcomes

Product
Details
Reaction Time
7 h
Name
Type
product
Smiles
BrC1=C(C=C(C=C1)OCC(F)(F)F)C(F)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 80 g
YIELD: PERCENTYIELD 99.1%
YIELD: CALCULATEDPERCENTYIELD 99.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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